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molecular formula C11H9FN2 B3106789 6-(2-Fluorophenyl)pyridin-3-amine CAS No. 160664-94-8

6-(2-Fluorophenyl)pyridin-3-amine

Cat. No. B3106789
M. Wt: 188.2 g/mol
InChI Key: QWCTWWKRVPOZFI-UHFFFAOYSA-N
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Patent
US05367077

Procedure details

To a suspension of 2,4-dichloro-3 -nitro-6-(2-fluorophenyl)pyridine (1.6 g, 5.6 mmol) in methanol (100 ml) was added a catalytic amount of 10% palladium on carbon (100 mg). The mixture was hydrogenated at 50 psi for 8 hours then filtered through celite. The methanol was removed under reduced pressure and the residue was extracted with ethyl acetate from an aqueous solution saturated with potasssium carbonate. The extract was washed with brine, dried over sodium sulfate, filtered and concentrated to give 5-amino-2-(2-fluorophenyl)pyridine, which was used without further purification.
Name
2,4-dichloro-3 -nitro-6-(2-fluorophenyl)pyridine
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-])=O)=[C:6](Cl)[CH:5]=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])[N:3]=1>CO.[Pd]>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])=[N:3][CH:2]=1

Inputs

Step One
Name
2,4-dichloro-3 -nitro-6-(2-fluorophenyl)pyridine
Quantity
1.6 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])Cl)C1=C(C=CC=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through celite
CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate from an aqueous solution saturated with potasssium carbonate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC=1C=CC(=NC1)C1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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